1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate

Cy5 synthesis fluorophore building block zwitterion intermediate

Achieve batch-to-batch consistency in cyanine dye synthesis with 1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate-a charge-neutral zwitterion free of interfering metal ions. Its electrophilic iminium center ensures reliable condensation, while the 5-sulfonate group and compact N-methyl group yield water-soluble, low-background fluorescent labels. • Metal-free: ideal for succinimidyl ester activation and precise antibody-dye conjugation. • D2O-soluble: enables direct NMR QC. Bulk supply supports high-throughput labeling.

Molecular Formula C12H15NO3S
Molecular Weight 253.32 g/mol
Cat. No. B8244000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate
Molecular FormulaC12H15NO3S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])C
InChIInChI=1S/C12H15NO3S/c1-8-12(2,3)10-7-9(17(14,15)16)5-6-11(10)13(8)4/h5-7H,1-4H3
InChIKeyFTEUIDSOKJFKGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate: Zwitterionic Indolium Building Block


1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate (CAS 174703-04-9) belongs to the class of 3H-indolium salts, specifically a quaternary N-methyl indolenine bearing a 5-sulfonate group that forms an inner salt [1]. With a molecular formula of C12H15NO3S and a molecular weight of 253.32 g·mol⁻¹, it exists as a red solid that dissolves in deuterium oxide . This compound serves as a key electrophilic intermediate in the synthesis of water-soluble sulfoindocyanine dyes (e.g., Cy3, Cy5 families) for fluorescent labeling and bioimaging applications [2].

Synthesis Water-soluble sulfoindocyanine dye assembly
Reactivity Electrophilic iminium center for condensation
Compatibility Metal-free bioconjugation workflows

Generic Substitution Risks for Cyanine Dye Intermediates


The indolium sulfonate scaffold underpins a broad family of cyanine dye intermediates, but small structural variations—such as N-alkyl chain length, counterion identity, or sulfonate position—critically alter electrophilic reactivity, aggregation behavior, and final dye photophysical properties [1]. Unlike the potassium or sodium salts of 2,3,3-trimethylindolenine-5-sulfonic acid, which are anionic nucleophiles, 1,2,3,3-tetramethyl-3H-indol-1-ium-5-sulfonate is a charge-neutral zwitterion with a quaternary iminium center that functions as an electrophile in condensation reactions [2]. Direct substitution with a non-quaternized analog or a different N-alkyl derivative will change reaction kinetics, product solubility, and spectroscopic output, making the exact CAS entity essential for protocol consistency .

Non-quaternized indolenine May not act as electrophile in dye condensation, changing reaction path and yield.
Different N-alkyl analog Altered chain length or counterion can shift solubility and photophysical output.
Potassium salt form Introduces metal ions that may interfere with sensitive coupling chemistries.

Quantitative Differentiation for Cyanine Dye Intermediate Selection


Molecular Weight vs. Potassium Salt Counterpart

1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate possesses a molecular weight of 253.32 g·mol⁻¹ (C12H15NO3S) . This is approximately 8.7% lower than potassium 2,3,3-trimethyl-3H-indole-5-sulfonate (277.38 g·mol⁻¹, C11H12KNO3S) . The absence of a metal counterion in the inner salt form eliminates potential interference from alkali metal ions in downstream conjugation reactions and simplifies mass balance calculations in stoichiometric dye synthesis [1].

Molecular weight
Class-level inference
253.32 g·mol⁻¹ (C₁₂H₁₅NO₃S)
vs. 277.38 (potassium salt): 8.7% lower
Supports simpler stoichiometry, avoids metal ion interference
Calculated from molecular formula; no kinetic data
Cy5 synthesis fluorophore building block zwitterion intermediate

Zwitterionic Charge State vs. Anionic Indolenine

The target compound is a zwitterionic inner salt with a permanent positive charge on the quaternary nitrogen and a negative charge on the 5-sulfonate group . In contrast, potassium 2,3,3-trimethyl-3H-indole-5-sulfonate exists as an anionic sulfonate with a potassium counterion and an uncharged indolenine nitrogen . This difference in charge state dictates the reactivity mode: the quaternized form is an electrophilic iminium center amenable to condensation with aldehydes or orthoformates, while the non-quaternized analog is a nucleophilic enamine [1].

Charge state
Class-level inference
Target: quaternary iminium (electrophile)
Comparator: non-quaternized indolenine (nucleophile)
Electrophilic center essential for cyanine condensation
Inferred from mechanism; direct comparative study not available
charge-neutral dye bioconjugation electrophile

Physical Form and Deuterium Oxide Solubility

The compound is described as a red solid that dissolves in deuterium oxide (D₂O) . While quantitative solubility limits (e.g., mg·mL⁻¹) are not reported in openly accessible technical datasheets, the D₂O solubility directly demonstrates aqueous compatibility relevant for NMR structural confirmation and aqueous-phase dye synthesis. Comparable 2,3,3-trimethylindolenine-5-sulfonic acid potassium salt is also water-soluble, but appears as an off-white to light yellow solid rather than red .

Physical form
Supporting evidence
Red solid; soluble in D₂O
Visual indicator of conjugation; enables direct NMR in D₂O
Potassium salt is off-white solid; quantitative solubility N/A
water-soluble dye deuterated solvent NMR characterization

Optimal Application Scenarios Based on Differential Evidence


Water-Soluble Sulfoindocyanine Fluorophore Synthesis

The compound's quaternary iminium center serves as the electrophilic partner in condensation with orthoformates or aldehydes to construct pentamethine cyanine dyes [1]. Its 5-sulfonate group imparts water solubility, while the compact N-methyl group minimizes non-specific hydrophobic interactions, making it ideal for generating low-background fluorescent labels for proteins and nucleic acids [2].

Metal-Free Bioconjugation with Strict Stoichiometry

Because 1,2,3,3-tetramethyl-3H-indol-1-ium-5-sulfonate is an inner salt free of potassium, sodium, or halide counterions, it is preferred for metal-sensitive coupling chemistries such as succinimidyl ester activation [1]. The predictable molecular weight (253.32 g·mol⁻¹) enables precise molar calculations for reproducible antibody-dye conjugation ratios [2].

Luminescent Probes Requiring Deuterated Solvent Compatibility

The verified solubility in D₂O [1] facilitates direct ¹H-NMR characterization in deuterated aqueous media without solvent suppression challenges. This is particularly valuable in academic and industrial R&D laboratories that require rigorous intermediate quality control before committing to multi-step dye synthesis campaigns.

Application
Selection Property
Validation Focus
Sulfoindocyanine dye synthesis
Quaternary iminium electrophile
Condensation reactivity & water solubility
Metal-sensitive bioconjugation
Counterion-free inner salt
Stoichiometric dye-protein ratio
Deuterated solvent NMR analysis
D₂O solubility
Structural confirmation in aqueous media
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